molecular formula C21H15F3N2O B12531487 Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- CAS No. 680613-20-1

Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-

Cat. No.: B12531487
CAS No.: 680613-20-1
M. Wt: 368.4 g/mol
InChI Key: OIBSPBUHLXVABR-UHFFFAOYSA-N
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Description

Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- is a complex organic compound that features a phenol group attached to an indazole ring system. The presence of the trifluoromethyl group and the phenylmethyl substituent on the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the indazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The phenylmethyl group can be added through Friedel-Crafts alkylation. The final step involves the attachment of the phenol group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the indazole ring can participate in π-π stacking interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its simpler analogs .

Properties

CAS No.

680613-20-1

Molecular Formula

C21H15F3N2O

Molecular Weight

368.4 g/mol

IUPAC Name

4-[1-benzyl-6-(trifluoromethyl)indazol-3-yl]phenol

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)16-8-11-18-19(12-16)26(13-14-4-2-1-3-5-14)25-20(18)15-6-9-17(27)10-7-15/h1-12,27H,13H2

InChI Key

OIBSPBUHLXVABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)C(=N2)C4=CC=C(C=C4)O

Origin of Product

United States

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